ALD Deposition Rate of MoO2Cl2 Exceeds MoCl5 by 40% Under Comparable Process Conditions
MoO2Cl2 demonstrates a deposition rate 40% higher than that of traditional MoCl5 when employed as a molybdenum precursor in atomic layer deposition (ALD) processes [1]. This rate advantage is attributed to MoO2Cl2's higher thermal stability (decomposition temperature >350°C) and more favorable surface reaction kinetics, enabling enhanced throughput in high-volume semiconductor manufacturing [1].
| Evidence Dimension | Deposition rate in ALD processes |
|---|---|
| Target Compound Data | Deposition rate baseline (quantified as 40% higher relative to MoCl5) |
| Comparator Or Baseline | MoCl5 (traditional molybdenum chloride precursor) |
| Quantified Difference | 40% higher deposition rate for MoO2Cl2 |
| Conditions | Thermal ALD processes for molybdenum-containing thin film deposition |
Why This Matters
A 40% higher deposition rate directly translates to increased wafer throughput and reduced tool time per wafer, lowering total cost of ownership in semiconductor fabrication.
- [1] HJ Friction. MoO2Cl2: Unlock the molybdenum based precursor revolution for chip processes below 3nm. Technical Analysis, 2025. View Source
